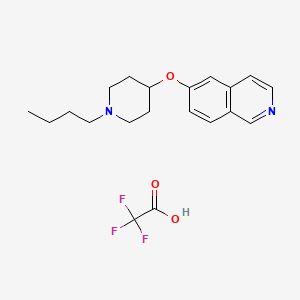
6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C20H25F3N2O3. This compound is notable for its unique structure, which combines a piperidine ring with an isoquinoline moiety, and is further modified by the presence of trifluoroacetic acid. This combination of structural features imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the piperidine ring, which is then functionalized to introduce the butyl group. This intermediate is subsequently reacted with isoquinoline derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline oxides, while reduction could produce piperidine derivatives with altered functional groups .
Scientific Research Applications
6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Substituted-1-(2H)-isoquinolinones: These compounds share a similar isoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine Derivatives: Compounds with a piperidine ring, such as 4-anilidopiperidines, exhibit different pharmacological activities and are used in various therapeutic applications.
Uniqueness
6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is unique due to its combination of a piperidine ring with an isoquinoline moiety and the presence of trifluoroacetic acid. This structural arrangement imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
918489-66-4 |
|---|---|
Molecular Formula |
C20H25F3N2O3 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-(1-butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H24N2O.C2HF3O2/c1-2-3-10-20-11-7-17(8-12-20)21-18-5-4-16-14-19-9-6-15(16)13-18;3-2(4,5)1(6)7/h4-6,9,13-14,17H,2-3,7-8,10-12H2,1H3;(H,6,7) |
InChI Key |
CQUJHBSGTICLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















